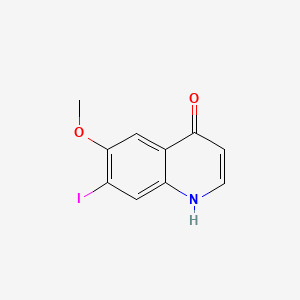

7-Iodo-6-Methoxy-4-quinolinol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

7-iodo-6-methoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2/c1-14-10-4-6-8(5-7(10)11)12-3-2-9(6)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGRYGRGGCTUBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C=CN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Quinolinol Core in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of 7-Iodo-6-Methoxy-4-quinolinol

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from anticancer to anti-inflammatory and antimalarial treatments.[1] Within this broad class, 4-quinolinol (or its tautomer, 4-quinolone) derivatives are of particular interest due to their versatile biological activities. 7-Iodo-6-Methoxy-4-quinolinol is a highly functionalized quinolinol derivative that serves as a critical intermediate in the synthesis of complex pharmaceutical compounds.[2][3] Its unique substitution pattern—an iodine atom at the 7-position and a methoxy group at the 6-position—provides distinct reactive handles for further molecular elaboration, making it a valuable building block for drug development professionals.[4]

This guide provides a comprehensive overview of the most logical and field-proven pathway for the synthesis of 7-Iodo-6-Methoxy-4-quinolinol, grounded in established chemical principles and supported by authoritative literature. We will delve into the causality behind experimental choices, providing not just a procedure, but a strategic framework for its successful synthesis.

Strategic Retrosynthesis: A Logic-Driven Approach

A retrosynthetic analysis of 7-Iodo-6-Methoxy-4-quinolinol suggests two primary synthetic strategies. The most robust and regiochemically predictable approach is the construction of the quinoline core from a correspondingly substituted aniline precursor. This leverages the venerable Gould-Jacobs reaction , a powerful method for forming the 4-hydroxyquinoline ring system.[1][5]

The key disconnection in this pathway breaks the quinoline ring to reveal a substituted aniline and a malonic ester derivative. This identifies 3-iodo-4-methoxyaniline as the critical starting material.[4][6]

An alternative, though more challenging, pathway would involve the late-stage iodination of a pre-formed 6-methoxy-4-quinolinol. This route is often complicated by issues of regioselectivity, as electrophilic substitution on the quinoline ring can lead to a mixture of products. Therefore, the Gould-Jacobs approach is selected as the primary focus of this guide for its superior control and reliability.

The Gould-Jacobs Pathway: A Step-by-Step Technical Protocol

The Gould-Jacobs reaction proceeds in a sequence of three core transformations: condensation, thermal cyclization, and finally, saponification followed by decarboxylation.[5]

Overall Synthesis Workflow

The logical flow from the starting aniline to the final quinolinol product is depicted below.

Caption: High-level workflow for the synthesis of 7-Iodo-6-Methoxy-4-quinolinol.

Part 1: Condensation to Form the Anilinomethylenemalonate Intermediate

Causality & Expertise: The synthesis begins with a nucleophilic substitution reaction. The amino group of 3-iodo-4-methoxyaniline attacks the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM).[5] This reaction is typically driven to completion by the removal of the ethanol byproduct. The choice of 3-iodo-4-methoxyaniline is strategic; the positions of the iodo and methoxy groups are pre-set to ensure the correct substitution pattern in the final quinolinol product. No catalyst is generally required for this step, as the inherent nucleophilicity of the aniline is sufficient.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-iodo-4-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heating: Heat the mixture gently to 100-120°C. The reaction is typically performed neat (without solvent). The mixture will become a homogenous liquid.

-

Reaction Monitoring: Maintain the temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aniline.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The resulting viscous oil or solid is the crude anilinomethylenemalonate intermediate. This intermediate is often of sufficient purity to be carried directly into the next step without extensive purification.

Part 2: High-Temperature Intramolecular Cyclization

Causality & Expertise: This is the key ring-forming step of the Gould-Jacobs synthesis. It involves a high-temperature, pericyclic 6-electron electrocyclization.[5] The high activation energy required for this step necessitates temperatures typically exceeding 250°C.[1] The choice of a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is critical to achieve and maintain these temperatures safely and effectively.[1]

Regioselectivity: The cyclization of the intermediate derived from 3-iodo-4-methoxyaniline is predicted to be highly regioselective. The cyclization will occur onto the carbon atom ortho to the nitrogen and meta to the methoxy group. The alternative ortho position is sterically hindered by the bulky iodine atom, thus disfavoring cyclization at that site and leading selectively to the desired 7-iodo isomer.

Modern Adaptation - Microwave Synthesis: For improved efficiency, this step can be performed using a dedicated microwave reactor. Microwave heating offers rapid and uniform temperature elevation, significantly reducing reaction times from hours to minutes and often improving yields by minimizing the formation of degradation byproducts.[7][8]

Experimental Protocol (Conventional Heating):

-

Reaction Setup: In a reaction flask suitable for high temperatures, dissolve the crude anilinomethylenemalonate intermediate from Part 1 in a high-boiling solvent like diphenyl ether (approx. 5-10 mL per gram of intermediate).

-

Heating: Heat the solution to reflux (approximately 250-260°C) and maintain this temperature for 30-60 minutes.

-

Precipitation: Upon completion, remove the heat source and allow the mixture to cool slowly to room temperature. The cyclized product, ethyl 4-hydroxy-7-iodo-6-methoxyquinoline-3-carboxylate, will typically precipitate from the solvent.

-

Isolation: Dilute the cooled mixture with a non-polar solvent such as hexane or cyclohexane to further precipitate the product and facilitate filtration.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with the non-polar solvent to remove the residual high-boiling solvent. The product can be dried under vacuum.

| Parameter | Conventional Method | Microwave Method |

| Solvent | Diphenyl Ether / Dowtherm A | Often solvent-free |

| Temperature | ~250-260 °C | ~250-300 °C |

| Reaction Time | 30 - 90 minutes | 5 - 20 minutes |

| Typical Yield | Moderate to Good | Good to Excellent |

| Reference | [1] | [7] |

Part 3: Saponification and Decarboxylation

Causality & Expertise: The final step transforms the ester intermediate into the target 4-quinolinol. This is a two-stage process initiated by saponification—the base-catalyzed hydrolysis of the ethyl ester at the C3-position to a carboxylate salt.[5] Subsequent acidification protonates the carboxylate to form a carboxylic acid, which readily undergoes thermal decarboxylation (loss of CO₂) upon heating to yield the final, stable 4-hydroxyquinoline product.

Experimental Protocol:

-

Saponification: Suspend the ethyl ester product from Part 2 in an aqueous solution of sodium hydroxide (e.g., 10-20% NaOH). Heat the mixture to reflux for 1-2 hours until the solid has completely dissolved, indicating the formation of the sodium salt of the carboxylic acid.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify it with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is acidic (pH ~2-3). This will precipitate the 3-carboxy-4-hydroxyquinoline intermediate.

-

Decarboxylation & Isolation: The method for decarboxylation can vary.

-

Method A (In-situ): After acidification, heat the acidic slurry to reflux for another 1-2 hours to drive off CO₂. Cool the mixture, and collect the precipitated 7-Iodo-6-Methoxy-4-quinolinol by vacuum filtration.

-

Method B (Isolated Intermediate): Filter the precipitated carboxylic acid from the cold, acidified solution. Resuspend this solid in a high-boiling solvent (like diphenyl ether) and heat to ~240-250°C until gas evolution (CO₂) ceases. Cool and isolate the final product as described in Part 2.

-

-

Final Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol, N,N-dimethylformamide (DMF), or acetic acid.

Detailed Reaction Mechanism

References

- 1. mdpi.com [mdpi.com]

- 2. 7-Iodo-6-Methoxyquinoline-4-Ol | CAS 93209-50-6 | Structure, Properties, Safety, Supplier China [iodobenzene.ltd]

- 3. Buy 7-Iodo-6-methoxyquinoline [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. ablelab.eu [ablelab.eu]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 7-Iodo-6-Methoxy-4-quinolinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Iodo-6-methoxy-4-quinolinol is a halogenated derivative of the quinoline scaffold, a heterocyclic aromatic compound that forms the core of numerous biologically active molecules. The strategic placement of an iodine atom at the 7-position and a methoxy group at the 6-position of the 4-quinolinol framework imparts unique electronic and steric properties. These modifications can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile, making it a compound of interest in medicinal chemistry and drug discovery. The 4-quinolinol moiety itself is known to exhibit tautomerism, existing in equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms, a characteristic that can profoundly affect its biological interactions and physicochemical behavior. This guide provides a comprehensive overview of the core physicochemical properties of 7-Iodo-6-Methoxy-4-quinolinol, offering both theoretical predictions and practical experimental methodologies for their determination.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of a compound is the bedrock of its development as a potential therapeutic agent. These parameters govern its stability, solubility, and ability to interact with biological systems.

| Property | Value | Source |

| CAS Number | 1300031-68-8 | N/A |

| Molecular Formula | C₁₀H₈INO₂ | N/A |

| Molecular Weight | 301.08 g/mol | Calculated |

| Appearance | Light yellow to white crystalline solid or powder | [1] |

| Melting Point | Not experimentally determined; expected to be a sharp melting point characteristic of a crystalline solid. For reference, 6-methoxy-3-methyl-4-phenylquinoline has a melting point of 78-79 °C. | N/A |

| Boiling Point (Predicted) | 427.5 ± 45.0 °C | [2] |

| Density (Predicted) | 1.866 g/cm³ | [2] |

Structural Elucidation and Spectral Analysis

The unambiguous confirmation of the chemical structure of 7-Iodo-6-Methoxy-4-quinolinol is paramount. This is achieved through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and the methoxy group protons. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the iodo and methoxy substituents.

-

Aromatic Protons: Signals are anticipated in the range of 7.0-9.0 ppm. The protons on the quinoline ring will likely appear as doublets or multiplets due to spin-spin coupling with neighboring protons.

-

Methoxy Protons (-OCH₃): A sharp singlet is expected around 3.8-4.0 ppm, integrating to three protons.[3]

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on solvent and concentration, is expected for the 4-hydroxyl group.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Aromatic Carbons: Resonances for the carbon atoms of the quinoline ring are expected in the downfield region of the spectrum, typically between 100 and 160 ppm.

-

Carbonyl Carbon (C=O): In the keto tautomer, a signal for the carbonyl carbon at the 4-position would be expected in the range of 170-180 ppm.[4]

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to resonate at approximately 55-60 ppm.[5]

-

Carbon-Iodine Bond (C-I): The carbon atom directly attached to the iodine will experience a significant upfield shift due to the heavy atom effect.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm the structure. For 7-Iodo-6-Methoxy-4-quinolinol, high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is recommended.

-

Molecular Ion Peak [M+H]⁺: The most crucial piece of information will be the detection of the protonated molecular ion. For C₁₀H₈INO₂, the expected m/z value for [M+H]⁺ would be approximately 301.96. The high mass accuracy of HRMS can confirm the elemental composition.

-

Isotopic Pattern: The presence of iodine (¹²⁷I) will give a characteristic isotopic pattern that can be readily identified.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for quinoline derivatives include the loss of small molecules like CO and HCN.[6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected for the hydroxyl group of the enol tautomer.[3]

-

C=O Stretch: A strong absorption band between 1650-1700 cm⁻¹ would be indicative of the carbonyl group in the keto tautomer.[8]

-

C=C and C=N Stretches: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.[8]

-

C-O Stretch: The stretching vibration of the methoxy group's C-O bond should appear in the 1200-1300 cm⁻¹ range.[8]

-

C-I Stretch: The carbon-iodine stretching vibration is expected to be in the far-infrared region, typically below 600 cm⁻¹.

Solubility Profile

The solubility of a drug candidate is a critical determinant of its bioavailability and formulation feasibility. 7-Iodo-6-Methoxy-4-quinolinol, with its largely aromatic structure, is predicted to be poorly soluble in water but soluble in common organic solvents.[1]

Experimental Determination of Aqueous Solubility

The shake-flask method is the gold standard for determining equilibrium solubility.[9]

Protocol: Shake-Flask Solubility Assay

-

Preparation of Saturated Solution: Add an excess amount of 7-Iodo-6-Methoxy-4-quinolinol to a known volume of purified water (or a relevant buffer system) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid disturbing the equilibrium.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Ionization Constant (pKa)

The pKa value dictates the extent of ionization of a compound at a given pH. This is a critical parameter as the ionization state affects a molecule's solubility, permeability across biological membranes, and interaction with its target. For 7-Iodo-6-Methoxy-4-quinolinol, the 4-hydroxyl group and the quinoline nitrogen are the primary ionizable centers. A predicted pKa for the acidic proton is 3.98 ± 0.40.[2]

Experimental Determination of pKa

Potentiometric titration is a highly accurate method for determining pKa values.[2][4]

Protocol: Potentiometric pKa Determination

-

Sample Preparation: Dissolve an accurately weighed amount of 7-Iodo-6-Methoxy-4-quinolinol in a suitable co-solvent/water mixture (e.g., methanol-water) to ensure complete dissolution.

-

Titration Setup: Use a calibrated pH meter with a combination glass electrode. Maintain a constant temperature and inert atmosphere (e.g., by purging with nitrogen) to prevent CO₂ absorption.

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH) of known concentration. Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve. For more precise determination, the first or second derivative of the titration curve can be analyzed to pinpoint the equivalence point.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key indicator of a drug's ability to cross cell membranes and its potential for metabolism and distribution. A predicted LogP value for 7-Iodo-6-Methoxy-4-quinolinol is 1.43840.

Experimental Determination of LogP

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP values. This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Protocol: RP-HPLC for LogP Estimation

-

HPLC System: Utilize an HPLC system with a C18 reverse-phase column and a UV detector.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used as the mobile phase. The analysis is typically performed under isocratic conditions with varying organic modifier concentrations.

-

Standard Compounds: A series of standard compounds with known LogP values are injected to create a calibration curve.

-

Sample Analysis: Inject a solution of 7-Iodo-6-Methoxy-4-quinolinol and record its retention time.

-

Data Analysis: Calculate the capacity factor (k') from the retention times. Plot the log k' of the standard compounds against their known LogP values. The LogP of 7-Iodo-6-Methoxy-4-quinolinol can then be interpolated from its log k' value using the calibration curve.

Synthetic Approach

The synthesis of 7-Iodo-6-Methoxy-4-quinolinol can be approached through a multi-step process. A plausible and efficient route involves the well-established Gould-Jacobs reaction to construct the core 6-methoxy-4-quinolinol scaffold, followed by a regioselective iodination.[1]

Representative Synthetic Protocol

Step 1: Synthesis of 6-Methoxy-4-quinolinol via Gould-Jacobs Reaction

-

Condensation: React p-anisidine with diethyl ethoxymethylenemalonate. This reaction is typically carried out by heating the neat reactants.

-

Cyclization: The resulting intermediate, diethyl 2-((4-methoxyphenyl)amino)methylenemalonate, is cyclized at high temperature (around 240-260 °C) in a high-boiling point solvent such as diphenyl ether. This thermal cyclization yields ethyl 6-methoxy-4-hydroxyquinoline-3-carboxylate.

-

Hydrolysis and Decarboxylation: The ester is saponified using a strong base like sodium hydroxide, followed by acidification to yield the carboxylic acid. Subsequent heating of the acid induces decarboxylation to afford 6-methoxy-4-quinolinol.

Step 2: Iodination of 6-Methoxy-4-quinolinol

-

Reaction Setup: Dissolve the 6-methoxy-4-quinolinol in a suitable solvent.

-

Iodinating Agent: Introduce an iodinating agent. A common method for the iodination of activated aromatic rings is the use of molecular iodine (I₂) in the presence of an oxidizing agent. For quinolines, direct C-H iodination protocols using reagents like sodium iodide and an oxidant have been developed. The methoxy group at the 6-position is an activating group and will direct the electrophilic iodination to the ortho and para positions. The 7-position is ortho to the methoxy group, making it a likely site for iodination.

-

Workup and Purification: After the reaction is complete, the mixture is worked up to remove excess reagents and byproducts. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure 7-Iodo-6-Methoxy-4-quinolinol.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 7-Iodo-6-Methoxy-4-quinolinol. While some experimental data for this specific molecule are yet to be published, a robust profile can be constructed based on established theoretical predictions and experimental data from closely related analogs. The provided protocols for the experimental determination of these properties offer a solid foundation for researchers to characterize this compound with a high degree of scientific rigor. A thorough understanding and documentation of these physicochemical parameters are indispensable for advancing 7-Iodo-6-Methoxy-4-quinolinol in the drug discovery and development pipeline.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

- Jiménez-Lozano, E., et al. (2002). Determination of pKa values of quinolones from mobility and spectroscopic data obtained by capillary electrophoresis and a diode array detector. Journal of Pharmaceutical and Biomedical Analysis, 28(2), 267-276.

-

LookChem. (n.d.). 7-iodo-6-methoxy-4aH-quinolin-4-one CAS NO.1300031-68-8. Retrieved from [Link]

- Zaman, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826.

- Reddy, T. S., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.

- MDPI. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 28(14), 5427.

-

ResearchGate. (n.d.). Calculated and experimental vibrational frequencies of quinoline (cm −1...). Retrieved from [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining Solubility. Retrieved from [Link]

-

PJSIR. (n.d.). the 5-and 8-iodination of quinoline and some of its derivatives. Retrieved from [Link]

- MDPI. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4945.

-

SpectraBase. (n.d.). 6-Methoxyquinoline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SlideShare. (n.d.). Factors affecting vibrational frequencies in IR. Retrieved from [Link]

- Journal of the American Chemical Society. (1946). The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester. 68(7), 1279–1281.

- Google Patents. (n.d.). New synthesis process of 4-hydroxy-7-methoxyquinoline.

-

Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

-

NIST WebBook. (n.d.). Mequinol. Retrieved from [Link]

-

PMC - NIH. (n.d.). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Retrieved from [Link]

-

Scholars Research Library. (n.d.). The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. Retrieved from [Link]

- PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PLoS One, 8(1), e54225.

- Google Patents. (n.d.). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

-

ResearchGate. (n.d.). Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol.... Retrieved from [Link]

-

A-Z of Applied Physics. (n.d.). 1H NMR Chemical Shifts for 6,7-Methoxyisoquinoline-1-carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Procedure for solubility testing of NM suspension. Retrieved from [Link]

- MDPI. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 859.

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 3-{(E)-[(4-iodophenyl)imino]methyl}quinolin-2-ol. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Iodo-6-methoxyquinoline. Retrieved from [Link]

-

Molar Mass Calculator. (n.d.). C10H8N4O2 molar mass. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

- MDPI. (2018). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Molecules, 23(10), 2469.

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline. Retrieved from [Link]

- Chemical Papers. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. 54(1), 45-48.

- PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.

-

Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 8-Hydroxyquinoline (CAS 148-24-3). Retrieved from [Link]

- LCGC International. (2019).

- MDPI. (2018).

-

NIST WebBook. (n.d.). Quinoline. Retrieved from [Link]

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]

An In-Depth Technical Guide to 7-Iodo-6-Methoxy-4-quinolinol: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolin-4-one Scaffold and the Significance of 7-Iodo-6-Methoxy-4-quinolinol

The quinolin-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Its rigid, bicyclic structure provides a versatile platform for the strategic placement of functional groups to modulate pharmacological properties. Within this important class of molecules, 7-Iodo-6-Methoxy-4-quinolinol emerges as a significant intermediate, particularly in the synthesis of targeted therapeutics. The presence of a methoxy group at the 6-position and an iodine atom at the 7-position offers unique opportunities for synthetic elaboration and interaction with biological targets. The iodine atom, in particular, can serve as a handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments, or it can act as a key pharmacophoric element contributing to target binding. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 7-Iodo-6-Methoxy-4-quinolinol in the pursuit of novel drug candidates.

Core Compound Profile

| Property | Value | Source(s) |

| Chemical Name | 7-Iodo-6-Methoxy-4-quinolinol | N/A |

| CAS Number | 1300031-68-8 | [1] |

| Molecular Formula | C₁₀H₈INO₂ | N/A |

| Molecular Weight | 301.08 g/mol | N/A |

| Appearance | Typically a solid, may be crystalline and yellowish in color.[2] | [2] |

| Solubility | Poorly soluble in water; soluble in common organic solvents.[2] | [2] |

Chemical Structure:

Figure 1: Chemical Structure of 7-Iodo-6-Methoxy-4-quinolinol.

Synthesis and Mechanism

The primary route to 7-Iodo-6-Methoxy-4-quinolinol involves the electrophilic iodination of the precursor, 6-methoxy-4-hydroxyquinoline.[2] The methoxy and hydroxyl groups on the quinoline ring direct the regioselectivity of the iodination reaction.[2]

Experimental Protocol: Synthesis of 7-Iodo-6-Methoxy-4-quinolinol

Objective: To synthesize 7-Iodo-6-Methoxy-4-quinolinol via electrophilic iodination of 6-methoxy-4-hydroxyquinoline.

Materials:

-

6-methoxy-4-hydroxyquinoline

-

Iodine (I₂)

-

An organic base (e.g., pyridine, triethylamine)

-

Suitable solvent (e.g., ethanol, dichloromethane)

-

Apparatus for heating and reflux

-

Equipment for extraction and column chromatography

Procedure:

-

In a round-bottom flask, dissolve an appropriate amount of 6-methoxy-4-hydroxyquinoline in a suitable solvent.

-

Add a halogenation reagent, such as iodine, to the solution. The ratio of reagents should be carefully controlled to ensure optimal product purity.[2]

-

Introduce a catalytic amount of an organic base to the reaction mixture.

-

Heat the mixture to a suitable temperature and maintain it under reflux with constant stirring for a sufficient duration to ensure the reaction goes to completion.

-

Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup, including extraction with an organic solvent.

-

Purify the crude product using column chromatography to isolate the desired 7-Iodo-6-Methoxy-4-quinolinol.

Causality Behind Experimental Choices:

-

Starting Material: 6-methoxy-4-hydroxyquinoline is selected as the precursor due to the activating and directing effects of the methoxy and hydroxyl groups, which favor electrophilic substitution at the desired position.

-

Iodinating Agent: Iodine is a readily available and effective halogenation reagent for this type of aromatic substitution.

-

Catalyst: The organic base acts as a catalyst to facilitate the reaction, likely by deprotonating the hydroxyl group and increasing the nucleophilicity of the quinoline ring system, thereby lowering the activation energy of the reaction.[2]

-

Purification: Extraction and column chromatography are standard and effective methods for separating the desired product from unreacted starting materials, byproducts, and the catalyst.

Mechanistic Rationale

The synthesis of 7-Iodo-6-Methoxy-4-quinolinol is an example of an electrophilic aromatic substitution reaction. The electron-donating nature of the methoxy and hydroxyl groups increases the electron density of the quinoline ring, making it more susceptible to attack by an electrophile (in this case, an iodonium species). The regioselectivity for the 7-position is governed by the combined directing effects of these substituents.

Caption: A simplified diagram illustrating the mechanism of ATP-competitive kinase inhibition by quinoline-based compounds.

Conclusion and Future Directions

7-Iodo-6-Methoxy-4-quinolinol is a strategically important building block in medicinal chemistry, offering a gateway to a diverse range of quinolin-4-one derivatives with significant therapeutic potential. Its synthesis, while straightforward in principle, requires careful optimization to ensure high yield and purity. The true value of this compound lies in its utility as a versatile intermediate for the development of targeted therapies, particularly kinase inhibitors for the treatment of cancer. Future research efforts will likely focus on leveraging the reactivity of the 7-iodo group to synthesize novel analogues and screen them against a broad panel of kinases to identify potent and selective inhibitors. The insights gained from such studies will undoubtedly contribute to the development of the next generation of targeted anticancer drugs.

References

-

7-Iodo-6-Methoxyquinoline-4-Ol | CAS 93209-50-6. Ge-wy.com. [Link]

-

Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. National Center for Biotechnology Information. [Link]

-

New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of 7-Iodo-6-Methoxy-4-quinolinol

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectral data for 7-Iodo-6-Methoxy-4-quinolinol, a substituted quinoline derivative of interest to researchers in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is not merely to present data but to provide a foundational understanding of how to approach the structural elucidation of this molecule. We will explore the causality behind the expected spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering field-proven insights into data acquisition and interpretation. Every protocol herein is designed as a self-validating system to ensure scientific integrity.

Core Molecular Structure and Tautomerism

Before delving into spectral data, it is crucial to recognize that 4-hydroxyquinolines exist in a tautomeric equilibrium with their corresponding 4(1H)-quinolinone form.[1][2] For 7-Iodo-6-Methoxy-4-quinolinol, this equilibrium is heavily favored towards the quinolinone tautomer due to the stability conferred by the amide-like system. This structural reality is the cornerstone of our spectral interpretation.

Caption: Tautomeric equilibrium of 7-Iodo-6-Methoxy-4-quinolinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in this molecule. Spectra should be acquired in a solvent like DMSO-d₆, which can effectively dissolve the compound and allow for the observation of exchangeable protons (e.g., N-H).[3][4]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of high-purity 7-Iodo-6-Methoxy-4-quinolinol and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.[5]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a minimum of 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Employ a standard pulse program (e.g., zgpg30).

-

Acquire several thousand scans (e.g., 2048 or more) to achieve adequate signal intensity, as ¹³C has low natural abundance.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ carbon signals at 39.52 ppm.

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the iodine and carbonyl group and the electron-donating effect of the methoxy and amine groups.

Caption: Plausible ESI+ fragmentation pathway for 7-Iodo-6-Methoxy-4-quinolinone.

Integrated Analytical Workflow

A robust characterization of 7-Iodo-6-Methoxy-4-quinolinol requires an integrated approach where data from multiple techniques are synthesized to build a conclusive structural assignment.

Caption: Integrated workflow for the characterization of 7-Iodo-6-Methoxy-4-quinolinol.

Conclusion

The structural elucidation of 7-Iodo-6-Methoxy-4-quinolinol is straightforward with the application of modern spectroscopic techniques. The key identifiers are: (1) the quinolinone N-H and C=O signals in the NMR and IR spectra, confirming the dominant tautomeric form; (2) the unique singlet signals for H-5 and H-8 in the ¹H NMR spectrum, confirming the substitution pattern; (3) the upfield shift of C-7 in the ¹³C NMR due to the heavy iodine atom; and (4) an accurate mass measurement by HRMS matching the elemental formula C₁₀H₈INO₂. This guide provides the predictive data and methodological framework necessary for researchers to confidently characterize this and related quinolinone compounds.

References

- BenchChem. Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide.

-

Skonieczny, K., et al. (2017). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 22(9), 1450. Available from: [Link]

- The Royal Society of Chemistry. Supporting Information For: Synthesis of 6-Methoxyquinolines.

-

ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. Available from: [Link]

-

Mason, S. F. (1957). Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. Journal of the Chemical Society, 4874. Available from: [Link]

-

PubChem. 4-Hydroxyquinoline. National Center for Biotechnology Information. Available from: [Link]

Sources

biological activity screening of 7-Iodo-6-Methoxy-4-quinolinol

An In-Depth Technical Guide to the Biological Activity Screening of 7-Iodo-6-Methoxy-4-quinolinol

Foreword: Unlocking the Potential of a Privileged Scaffold

The quinoline ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of activities, including anticancer, antimalarial, and antimicrobial effects.[1][2] The compound 7-Iodo-6-Methoxy-4-quinolinol emerges from this lineage, presenting a unique substitution pattern that invites rigorous biological investigation. The presence of a 4-quinolone core, a known pharmacophore in kinase inhibition, combined with a methoxy group at position 6 and an iodine atom at position 7, provides a framework ripe for exploration.[3][4] This guide outlines a comprehensive, tiered strategy for the systematic screening of 7-Iodo-6-Methoxy-4-quinolinol to elucidate its biological activity profile, with a primary focus on anticancer potential. Our approach is designed not merely as a set of instructions, but as a logical, causality-driven workflow that progresses from broad phenotypic observations to specific mechanistic insights.

Part 1: Foundational Cytotoxicity Screening - The First Gate

The initial and most critical question for any potential therapeutic agent is its effect on cell viability. A compound's ability to selectively inhibit the proliferation of or induce death in cancer cells is the first indicator of its potential.

Rationale for Assay Selection

We begin with a colorimetric assay to measure metabolic activity, which is a robust and reliable proxy for cell viability.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its cost-effectiveness and suitability for high-throughput screening.[6] In viable cells, mitochondrial dehydrogenases reduce the water-soluble MTT to an insoluble purple formazan product.[7] The quantity of formazan, measured spectrophotometrically, is directly proportional to the number of metabolically active cells.[8] An alternative, the XTT assay, produces a water-soluble formazan, simplifying the protocol by removing the solubilization step, which can be advantageous for certain workflows.[6][9]

Experimental Workflow: A Tiered Screening Cascade

Our investigation follows a logical progression, ensuring that resources are focused on the most promising avenues. This tiered approach begins with broad screening and narrows down to specific mechanisms of action.

Caption: Key events in apoptosis and the corresponding detection assays.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [10]During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. [11][12]Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus staining only late apoptotic or necrotic cells. [12]

-

Cell Treatment: Seed cells in 6-well plates and treat with 7-Iodo-6-Methoxy-4-quinolinol at concentrations around its IC50 value (e.g., 1X and 2X IC50) for a predetermined time (e.g., 24 hours). Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Staining: Discard the supernatant and resuspend the cell pellet in 500 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. [12]4. Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 channel. The analysis allows for the quantification of four cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+). [10]

Hypothesis 2: Disruption of Microtubule Dynamics

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a validated target for cancer therapy. [13]The quinoline scaffold has been associated with compounds that disrupt microtubule dynamics. An in vitro tubulin polymerization assay can directly measure the effect of our compound on this process. [14] Protocol 3: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay monitors the assembly of purified tubulin into microtubules. [13]Polymerization is tracked using a fluorescent reporter that preferentially binds to polymerized microtubules, causing an increase in fluorescence intensity. [15]

-

Reagent Preparation: Prepare a tubulin reaction mix on ice containing purified tubulin (e.g., 2 mg/mL), General Tubulin Buffer, 1 mM GTP, glycerol, and a fluorescent reporter, as per the kit manufacturer's instructions. [13]2. Compound Preparation: Prepare 10X stocks of 7-Iodo-6-Methoxy-4-quinolinol at various concentrations. Also prepare 10X stocks of a known polymerization inhibitor (e.g., Nocodazole) and a stabilizer (e.g., Paclitaxel) as positive controls, along with a vehicle control (DMSO).

-

Assay Initiation: In a pre-warmed (37°C) 96-well plate, add 5 µL of the 10X compound or control solutions to the appropriate wells. To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.

-

Fluorescence Reading: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure fluorescence intensity every minute for 60-90 minutes.

-

Data Analysis: Plot fluorescence intensity versus time. Inhibitors of polymerization will decrease the rate and extent of the fluorescence increase, while stabilizers will enhance it. [13][14]

Hypothesis 3: Kinase Inhibition

The 4-quinolone structure is a well-established "privileged scaffold" for developing kinase inhibitors. [16][17]Deregulation of protein kinases is a hallmark of many cancers, making them prime therapeutic targets. [5][18][19]An initial screen against a representative tyrosine kinase can provide evidence for this MoA before proceeding to broader profiling.

Rationale for Target Class Selection

Receptor tyrosine kinases (RTKs) are frequently implicated in cancer cell growth and proliferation. [18]Therefore, a general screen for tyrosine kinase inhibition is a logical starting point. [20]Various assay formats are available, including those that measure the production of ADP, a universal product of kinase reactions. [21]

Part 3: Target Validation and Selectivity Profiling

If a primary MoA is identified, the final step is to confirm the specific molecular target(s) and assess the compound's selectivity. For a potential kinase inhibitor, this involves screening against a large panel of kinases.

Kinase Selectivity Profiling

A compound that inhibits multiple kinases can have off-target effects. Conversely, polypharmacology (inhibiting a specific, desired set of kinases) can be therapeutically advantageous. Screening 7-Iodo-6-Methoxy-4-quinolinol against a broad panel (e.g., >100 kinases) is essential to understand its selectivity profile and to guide future lead optimization efforts. [22] Data Presentation: Kinase Inhibition Profile

| Kinase Target | Hypothetical IC50 (nM) | Kinase Family |

| EGFR | 45 | Tyrosine Kinase |

| VEGFR2 | 80 | Tyrosine Kinase |

| SRC | 65 | Tyrosine Kinase |

| CDK2 | > 10,000 | Ser/Thr Kinase |

| ROCK1 | > 10,000 | Ser/Thr Kinase |

Table 2. Hypothetical kinase inhibition data for 7-Iodo-6-Methoxy-4-quinolinol. This profile suggests the compound is a potent and selective inhibitor of several key tyrosine kinases implicated in cancer, with minimal activity against serine/threonine kinases.

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven framework for the comprehensive biological evaluation of 7-Iodo-6-Methoxy-4-quinolinol. By systematically progressing from broad phenotypic screening to specific MoA studies and target validation, researchers can efficiently and rigorously characterize the compound's therapeutic potential. Positive results from this cascade, such as potent and selective cytotoxicity driven by a well-defined mechanism like tyrosine kinase inhibition, would establish 7-Iodo-6-Methoxy-4-quinolinol as a promising lead compound worthy of further preclinical development, including medicinal chemistry optimization and in vivo efficacy studies.

References

-

Wang, W., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. Retrieved from [Link]

-

Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

-

Bio-protocol. (n.d.). Tubulin Polymerization Assay. Retrieved from [Link]

-

Wang, W., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from [Link]

-

Aziz, M. A., et al. (2015). Bioassays for anticancer activities. Methods in Molecular Biology, 1221, 251-265. Retrieved from [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]

-

BellBrook Labs. (n.d.). TYK2 Activity Assay | A Validated TYK2 Inhibitor Screening Assay. Retrieved from [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

-

Rizvanov, A. A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 248. Retrieved from [Link]

-

Chan, K. T., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments, (134), 57321. Retrieved from [Link]

-

MBL Life Science. (n.d.). Tyrosine Kinase Assay Kits. Retrieved from [Link]

-

EurekAlert!. (2020). Cell-culture based test systems for anticancer drug screening. Retrieved from [Link]

-

Trevigen. (n.d.). XTT Proliferation Assay Protocol. Retrieved from [Link]

-

da Silva, G. N., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity. Retrieved from [Link]

-

Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE, 17(6), e0270599. Retrieved from [Link]

-

Chen, Y., et al. (2023). Screening and identification of 3-aryl-quinolin-2-one derivatives as antiviral agents against influenza A. Journal of Medical Virology, 95(1), e28327. Retrieved from [Link]

-

Chakraborty, S., et al. (2021). Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication. Journal of Biomolecular Structure and Dynamics, 39(12), 4475-4487. Retrieved from [Link]

-

Yurttaş, L., et al. (2023). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 8(1), 1079–1095. Retrieved from [Link]

-

Chembeta. (n.d.). 7-Iodo-6-Methoxyquinoline-4-Ol | CAS 93209-50-6. Retrieved from [Link]

-

Drewry, D. H., et al. (2017). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. Journal of Medicinal Chemistry, 60(20), 8445-8456. Retrieved from [Link]

-

Lőrinczi, B., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6289. Retrieved from [Link]

-

El-Gamal, M. I., et al. (2019). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Scientific Reports, 9, 1362. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected kinase profile of 4 key compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs. Retrieved from [Link]

-

Liu, C. H., et al. (2021). The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines. Taiwanese Journal of Obstetrics and Gynecology, 60(2), 266-272. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2021). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 11, 37194-37209. Retrieved from [Link]

-

Wang, Y., et al. (2016). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 21(11), 1483. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. Retrieved from [Link]

-

University of Southampton. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. Retrieved from [Link]

-

PubChem. (n.d.). 6,7-Dimethoxy-4-hydroxyquinoline. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 7-Iodo-6-methoxyquinoline [smolecule.com]

- 4. 6,7-Dimethoxyquinolin-4-ol | 13425-93-9 | Benchchem [benchchem.com]

- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. broadpharm.com [broadpharm.com]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

- 11. Apoptosis Assays [sigmaaldrich.com]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. benchchem.com [benchchem.com]

- 14. maxanim.com [maxanim.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 21. bellbrooklabs.com [bellbrooklabs.com]

- 22. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Target Deconvolution of 7-Iodo-6-Methoxy-4-quinolinol

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutics. 7-Iodo-6-Methoxy-4-quinolinol is a sparsely studied derivative, yet its unique substitution pattern—a 4-quinolinol core, an electron-donating 6-methoxy group, and a 7-iodo moiety capable of halogen bonding—presents a compelling profile for novel target engagement. This guide eschews a summary of non-existent data, instead proposing a predictive and systematic roadmap for the deconvolution of its therapeutic targets. We will proceed from in silico hypothesis generation to a phased experimental workflow, providing detailed, field-proven protocols for target identification, validation, and mechanistic elucidation. This document serves as a strategic blueprint for unlocking the therapeutic potential of this promising molecule.

Rationale and In Silico Target Prediction

The therapeutic landscape is replete with quinoline-based drugs, a testament to the scaffold's favorable pharmacokinetic properties and versatile target-binding capabilities. While direct research on 7-Iodo-6-Methoxy-4-quinolinol is limited, we can formulate robust hypotheses by analyzing its constituent fragments and leveraging powerful predictive algorithms.

-

The 4-Quinolinol Core: This bicyclic system is a "privileged scaffold," frequently interacting with ATP-binding sites in protein kinases.

-

The 6-Methoxy Group: This group can modulate solubility and metabolic stability, and its electron-donating nature can influence the hydrogen-bonding capacity of the quinolinol ring system.

-

The 7-Iodo Group: The iodine atom is a potent halogen bond donor. Halogen bonding is an increasingly recognized non-covalent interaction that can significantly enhance binding affinity and selectivity for a protein target, often by engaging with backbone carbonyl oxygens.

To translate these structural features into a list of putative targets, computational screening is the logical first step.

Protocol: In Silico Target Prediction using SwissTargetPrediction

-

Objective: To generate a preliminary list of potential protein targets for 7-Iodo-6-Methoxy-4-quinolinol based on the principle of chemical similarity.

-

Rationale: The SwissTargetPrediction server compares the query molecule to a library of over 370,000 active compounds, predicting the most probable macromolecular targets based on 2D and 3D similarity. This provides an unbiased, data-driven starting point for our experimental investigation.

-

Methodology:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 7-Iodo-6-Methoxy-4-quinolinol: COC1=CC2=C(C=C1I)C(=O)C=CN2.

-

Navigate to the SwissTargetPrediction web server (URL provided in References).

-

Paste the SMILES string into the query box.

-

Select "Homo sapiens" as the target organism.

-

Execute the prediction.

-

Analyze the results, paying close attention to the target classes with the highest probability scores. The output typically includes protein kinases, enzymes, and G-protein coupled receptors (GPCRs).

-

A Phased Experimental Workflow for Target Identification and Validation

Based on the structural alerts and in silico predictions, a multi-phased experimental approach is essential to systematically identify and validate the biological targets. This workflow ensures that resources are directed efficiently, moving from broad, high-throughput methods to specific, mechanism-defining assays.

Phase I: Broad Spectrum Bioactivity Screening

The initial goal is to confirm that the molecule is biologically active and to guide the selection of more specific downstream assays. A broad, phenotypic screen is the most effective starting point.

Workflow: Phased Target Deconvolution

Caption: Phased workflow from broad screening to specific mechanism of action.

Protocol: Anti-Proliferative Screening in Cancer Cell Lines

-

Objective: To determine if 7-Iodo-6-Methoxy-4-quinolinol exhibits cytotoxic or cytostatic effects on human cancer cells.

-

Rationale: A positive result in this assay strongly implicates targets involved in cell cycle regulation, proliferation, and survival, such as protein kinases. Using a diverse panel (e.g., the NCI-60) can reveal potential selectivity for certain cancer types.

-

Methodology:

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 lung, MCF7 breast, U87 glioblastoma) in their recommended media and conditions.

-

Plating: Seed cells into 96-well microplates at a pre-determined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 7-Iodo-6-Methoxy-4-quinolinol (e.g., from 100 µM to 1 nM) in culture medium. Add the compound dilutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Staurosporine).

-

Incubation: Incubate the plates for 72 hours.

-

Viability Assay: Quantify cell viability using a commercially available assay such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific), which measure ATP content or metabolic activity, respectively.

-

Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the compound concentration and calculate the GI50 (concentration for 50% growth inhibition).

-

Phase II: Target Class Identification

If Phase I reveals significant anti-proliferative activity, the next logical step is to screen the compound against a large, unbiased panel of the most probable target class: protein kinases.

Protocol: Broad-Panel Kinase Inhibition Assay

-

Objective: To identify specific protein kinases that are inhibited by 7-Iodo-6-Methoxy-4-quinolinol.

-

Rationale: Commercial services offer screening against hundreds of purified human kinases in a single experiment, providing a rapid and comprehensive overview of the compound's kinome-level selectivity. This is a crucial step in identifying initial "hits."

-

Methodology (Representative Example using ADP-Glo™, Promega):

-

Assay Principle: The assay quantifies the amount of ADP produced during a kinase reaction. Lower ADP levels in the presence of the compound indicate inhibition.

-

Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, ATP, and the test compound (typically at a fixed concentration, e.g., 1 µM or 10 µM).

-

Kinase Reaction: Incubate the plate at room temperature to allow the enzymatic reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

-

Signal Quantification: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control.

-

| Hypothetical Kinase Screen Data | % Inhibition @ 1 µM | % Inhibition @ 10 µM |

| EGFR | 12% | 28% |

| SRC | 89% | 98% |

| ABL1 | 91% | 99% |

| BRAF | 5% | 11% |

| MEK1 | 3% | 8% |

| A table summarizing hypothetical screening results for 7-Iodo-6-Methoxy-4-quinolinol. |

Phase III: Specific Target Validation and Mechanism of Action (MoA)

Data from the kinase panel provides a list of putative targets. It is imperative to validate these hits in a cellular context and to characterize the mechanism of interaction.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm direct binding of 7-Iodo-6-Methoxy-4-quinolinol to a putative kinase target within intact cells.

-

Rationale: CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. Observing a thermal shift for a target protein in the presence of the compound is strong evidence of direct physical engagement in a physiological setting.

-

Methodology:

-

Cell Treatment: Treat cultured cells with either the vehicle control or a saturating concentration of 7-Iodo-6-Methoxy-4-quinolinol.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

-

Cell Lysis: Lyse the cells by freeze-thawing.

-

Fractionation: Centrifuge the lysates at high speed to separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction.

-

Protein Analysis: Analyze the amount of the specific target kinase remaining in the soluble fraction using Western Blotting or an ELISA.

-

Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.

-

Diagram: Hypothetical SRC Kinase Signaling Pathway Inhibition

Caption: Inhibition of the SRC kinase by the compound blocks downstream signaling.

Protocol: Western Blot for Downstream Pathway Modulation

-

Objective: To determine if the compound inhibits the catalytic activity of the target kinase inside cells by measuring the phosphorylation of a known downstream substrate.

-

Rationale: Following the example in the diagram above, if SRC kinase is the validated target, its inhibition should lead to a decrease in the phosphorylation of its substrate, STAT3. This assay provides functional evidence of target inhibition.

-

Methodology:

-

Cell Treatment: Treat cells with increasing concentrations of 7-Iodo-6-Methoxy-4-quinolinol for a defined period (e.g., 2 hours).

-

Protein Extraction: Lyse the cells and determine the total protein concentration.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-pSTAT3).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and image the resulting signal.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein (e.g., anti-STAT3) to ensure equal loading.

-

Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein confirms on-target pathway inhibition.

-

Conclusion and Future Directions

This guide outlines a logical and robust strategy for the comprehensive target deconvolution of 7-Iodo-6-Methoxy-4-quinolinol. By progressing from broad, predictive methods to highly specific validation assays, researchers can efficiently identify its molecular targets and elucidate its mechanism of action. The unique structural characteristics of this molecule, particularly the 7-iodo group, suggest the potential for high-affinity and selective interactions, marking it as a compound of significant interest for drug discovery.

Upon successful validation of a primary target, future work would involve:

-

Lead Optimization: Synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Assessing the compound's therapeutic effect in relevant animal models of disease.

-

Off-Target Profiling: Conducting broader safety and selectivity screening to identify potential liabilities.

By following the systematic approach detailed herein, the scientific community can effectively unlock the therapeutic promise concealed within the structure of 7-Iodo-6-Methoxy-4-quinolinol.

References

-

Title: The Halogen Bond Source: Annual Review of Physical Chemistry URL: [Link]

-

Title: Halogen bonding: a new interaction for drug design Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: SwissTargetPrediction: updated data and new features for in silico target prediction Source: Nucleic Acids Research URL: [Link]

-

Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Nature Protocols URL: [Link]

discovery and history of quinolinol compounds

An In-Depth Technical Guide to the Discovery and History of Quinolinol Compounds

Abstract

The 8-hydroxyquinoline (quinolinol) scaffold represents a quintessential "privileged structure" in medicinal chemistry and materials science.[1][2] First synthesized in the late 19th century, its journey from a laboratory curiosity to a foundational component of numerous therapeutic agents and advanced materials is a compelling narrative of chemical discovery and mechanistic elucidation. This guide provides a comprehensive exploration of the historical milestones, foundational synthetic methodologies, and the pivotal discovery of metal chelation as the core driver of its broad-spectrum biological activity. We will delve into the key experimental protocols that defined its early development and present a timeline of its evolution into antimicrobial, anticancer, and neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed technical insights supported by authoritative references.

The Genesis of a Scaffold: Initial Synthesis and Structural Elucidation

The story of quinolinol is intrinsically linked to the broader history of quinoline chemistry. While the parent heterocycle, quinoline, was first extracted from coal tar in 1834 by Friedlieb Ferdinand Runge, the journey to its hydroxylated analogue began several decades later.[3][4][5]

The first synthesis of 8-hydroxyquinoline is credited to Hugo Weidel and his student Albert Cobenzl in 1880, who produced the compound through the decarboxylation of "oxycinchoninic acid".[1][6] However, it was the concurrent and independent work of the Czech chemist Zdenko Hans Skraup in 1881 that proved monumental.[7] Skraup not only developed a more practical and generalizable synthesis but also correctly identified the molecule's structure, a critical step that paved the way for all future investigations.[6][7] His method, aptly named the Skraup synthesis , became a cornerstone reaction for the preparation of quinolines and their derivatives.[7][8]

The Skraup Synthesis: A Foundational Methodology

The Skraup synthesis is a classic and economically viable method for preparing quinolines, involving the reaction of an aromatic amine with glycerol, an oxidizing agent, and a strong dehydrating acid like sulfuric acid.[8] The causality behind this one-pot reaction is a sequence of elegant chemical transformations.

Causality of Experimental Design:

-

Dehydrating Agent (H₂SO₄): The primary role of concentrated sulfuric acid is not merely as a catalyst but as a powerful dehydrating agent. It acts upon glycerol to generate the highly reactive α,β-unsaturated aldehyde, acrolein, in situ. This avoids the need to handle the volatile and toxic acrolein directly.[8][9]

-

Michael Addition: The aromatic amine (in this case, o-aminophenol) then undergoes a 1,4-conjugate addition (Michael addition) to the newly formed acrolein.[8]

-

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization followed by dehydration to form a 1,2-dihydro-8-hydroxyquinoline intermediate.[8]

-

Oxidizing Agent (o-Nitrophenol): The dihydroquinoline intermediate is not yet aromatic. An oxidizing agent is required for the final dehydrogenation step to yield the stable aromatic 8-hydroxyquinoline ring. o-Nitrophenol is often used, which is itself reduced to o-aminophenol and can theoretically re-enter the reaction cycle, making the process efficient.[8]

Experimental Protocol: The Skraup Synthesis of 8-Hydroxyquinoline

This protocol is based on the classical Skraup reaction, a self-validating system proven over a century of use.

Materials:

-

o-Aminophenol

-

Glycerol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

o-Nitrophenol

-

Ferrous Sulfate (FeSO₄) (optional, as a moderator)

-

Sodium Hydroxide (NaOH) solution (for neutralization)

-

Ice water

Procedure:

-

Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to anhydrous glycerol while cooling in an ice bath. The addition should be slow to control the exothermic reaction.

-

Addition of Reactants: To this cooled mixture, slowly add o-aminophenol. Then, add the oxidizing agent, o-nitrophenol, and a small amount of ferrous sulfate, which helps to moderate the reaction's initial vigor.[8]

-

Heating and Reflux: Heat the mixture gently at first, then increase the temperature to maintain a steady reflux (typically around 135-140 °C) for 2-3 hours. The reaction mixture will darken significantly.[9]

-

Work-up and Isolation: Allow the mixture to cool to room temperature. Very carefully, pour the viscous reaction mixture into a large beaker containing crushed ice and water.

-

Neutralization: Neutralize the acidic solution by the slow and careful addition of a concentrated sodium hydroxide solution. This is a highly exothermic step and requires external cooling to maintain control. Adjust the pH to approximately 7.5-8.[8]

-

Precipitation and Collection: As the solution is neutralized, 8-hydroxyquinoline will precipitate as a pale yellow or off-white solid. The solid can then be collected by filtration, washed with cold water to remove residual salts, and dried. Further purification can be achieved by recrystallization or distillation.

Caption: The reaction mechanism of the Skraup synthesis.

The Chelation Theory: Unlocking Biological Activity

For decades after its synthesis, 8-hydroxyquinoline was primarily an analytical reagent. A pivotal shift occurred in the 1920s when its ability to form insoluble chelate complexes with various metal ions was discovered.[1][6] This observation laid the groundwork for understanding its biological potential. It was the seminal work of Australian medicinal chemist Adrien Albert in the mid-20th century that established the "chelation theory" to explain the potent antimicrobial effects of 8-hydroxyquinoline.[1]

Albert proposed that the biological activity was not due to the molecule itself but rather its function as a monoprotic bidentate chelating agent .[1] The unique spatial arrangement of the phenolic hydroxyl group at the C8 position and the nitrogen atom in the pyridine ring allows it to form highly stable five-membered ring complexes with a wide range of divalent and trivalent metal cations, such as Fe²⁺/³⁺, Cu²⁺, and Zn²⁺.[1][2]

This chelation can trigger biological effects through two primary mechanisms:

-

Deprivation of Essential Metals: By binding strongly to essential metal ions in the environment, 8-hydroxyquinoline can sequester them, effectively starving microbial or cancer cells of the metalloenzymes critical for their growth and replication.[1]

-

Formation of Toxic Complexes: Alternatively, the 8-hydroxyquinoline-metal complex itself can be the active toxic agent. The complex is often more lipophilic than the parent molecule, allowing it to penetrate cell membranes more easily. Once inside, it can disrupt cellular processes, for instance, by catalyzing the formation of damaging reactive oxygen species (ROS).[1]

Caption: Chelation of a divalent metal ion (M²⁺) by two 8-HQ molecules.

A Privileged Scaffold in Drug Development: A Historical Timeline

The discovery of chelation unlocked a vast array of therapeutic possibilities, cementing 8-hydroxyquinoline's status as a privileged scaffold. Research expanded dramatically from the mid-20th century onwards.[1]

-

Antimicrobial Activity: 8-Hydroxyquinoline and its derivatives, such as the halogenated Clioquinol , are well-documented for their broad-spectrum antibacterial and antifungal activities.[1][2] The primary mechanism involves disrupting microbial enzyme systems by chelating essential trace metals like iron and copper.[1]

-

Anticancer Properties: The anticancer mechanisms of 8-hydroxyquinoline derivatives are multifaceted but are also closely linked to metal ion interactions.[1] These compounds can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that feed tumors), and interfere with critical cellular signaling pathways.[5][10]

-

Neuroprotective Roles: More recently, derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[1][11][12] Metal ion dyshomeostasis, particularly of copper, zinc, and iron, is a hallmark of these conditions. Quinolinol derivatives like Clioquinol and PBT2 can act as metal-protein attenuating compounds, helping to restore this balance, disaggregate amyloid-beta plaques, and reduce oxidative stress.[1][13]

-

Other Applications: Beyond medicine, the unique properties of quinolinol have been harnessed in other fields. The aluminum complex, Alq₃, is a common component of organic light-emitting diodes (OLEDs) due to its luminescent properties.[6]

Quantitative Data: Biological Activity of 8-Hydroxyquinoline Derivatives